4-[(2,3,6-Trifluorophenyl)methoxy]benzoicacid
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Overview
Description
4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a benzoic acid moiety through a methoxy linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid typically involves the reaction of 2,3,6-trifluorophenol with 4-methoxybenzoic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the carbon-carbon bond between the phenyl and benzoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoic acid group to an alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The methoxy linker and benzoic acid moiety contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Shares the trifluorophenyl group but differs in the functional groups attached to the phenyl ring.
2,3,6-Trifluorophenol: Contains the trifluorophenyl group but lacks the benzoic acid moiety.
Uniqueness
The presence of the trifluorophenyl group enhances its reactivity and binding affinity, making it valuable in various research and industrial contexts .
Properties
Molecular Formula |
C14H9F3O3 |
---|---|
Molecular Weight |
282.21 g/mol |
IUPAC Name |
4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C14H9F3O3/c15-11-5-6-12(16)13(17)10(11)7-20-9-3-1-8(2-4-9)14(18)19/h1-6H,7H2,(H,18,19) |
InChI Key |
ALKQOSKBZDUHHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=C(C=CC(=C2F)F)F |
Origin of Product |
United States |
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